2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Overview
Description
Synthesis Analysis
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is a compound that has been synthesized through various methods, demonstrating its importance in chemical research. One such method involves the catalytic chlorination of 1,4-naphthaquinone in the presence of iron trichloride, optimizing conditions such as reaction temperature and catalyst dosage to achieve high yield and purity (Cheng Yue-shan, 2006). Another approach uses photochemical 2+2 addition of 2-chloro-1,4-naphthoquinone to alkenes, followed by elimination of hydrogen chloride, providing a general synthetic method for 1,2-dihydrocyclobuta[b]naphthalene-3,8-diones (T. Naito, Y. Makita, C. Kaneko, 1984).
Molecular Structure Analysis
The molecular structure of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone and related compounds has been extensively studied, with research focusing on their antiplatelet, antiinflammatory, and antiallergic activities. Structural analysis and biological activity assessment have suggested an approach for the development of new classes of antineoplastic agents based on this structural pattern (He Xi Chang et al., 1999).
Chemical Reactions and Properties
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone undergoes various chemical reactions that contribute to its diverse range of activities. For example, the compound has shown interesting inhibitory activities in cytotoxic test systems, with activities also noted in some 5,8-dihydroxy-1,4-naphthoquinone derivatives (He Xi Chang et al., 1999). Additionally, its derivatives have been evaluated for antiplatelet, antiinflammatory, and antiallergic activities, with most compounds showing potent activities in all assays (L. J. Huang et al., 1998).
Physical Properties Analysis
The physical properties of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, such as solubility, melting point, and stability, are crucial for its application in various fields. While specific studies on these properties were not highlighted in the searched papers, the synthesis methods and chemical reactions indicate that the compound's physical properties are conducive to its use in chemical reactions and potential pharmaceutical applications.
Chemical Properties Analysis
The chemical properties of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, including its reactivity with other chemical compounds and its role in synthesis processes, are well-documented. The compound's ability to undergo photochemical 2+2 cycloaddition reactions and its use in the synthesis of biologically active compounds highlight its versatile chemical properties (T. Naito et al., 1984).
Scientific Research Applications
Antineoplastic Agents : A study explored the synthesis and biological activity of various 2-chloro-3-(substituted phenoxy)-1, 4-naphthoquinones and related 5, 8-dihydroxy-1,4-naphthoquinone derivatives, indicating potential as antineoplastic agents (Chang et al., 1999).
Antimicrobial and Antifungal Activity : The compound's derivatives have been investigated for their antimicrobial and fungicidal activities. This includes the study of aminopyrazole derivatives of naphthoquinone which showed high activity against the Candida tenuis test culture (Polish et al., 2019).
Leishmanicidal Activity : It's been found that 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone is effective in killing promastigotes and intracellular amastigotes of Leishmania donovani, which suggests potential as a treatment for visceral leishmaniasis (Lezama-Dávila et al., 2012).
Antiplatelet, Antiinflammatory, and Antiallergic Activities : Studies on derivatives of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone have demonstrated significant antiplatelet, antiinflammatory, and antiallergic activities (Huang et al., 1998).
Nucleophilic Substitution Reactions : This compound is also involved in various nucleophilic substitution reactions with significant outcomes. For instance, reactions with substituted indoles have been explored for their electrochemical properties (Ibiş et al., 2019).
Detection and Determination Applications : It has been used for the specific detection of thioamides, like in the quantitative determination of ethionamide in tablets (Devani et al., 1974).
Synthesis of Other Compounds : This naphthoquinone has been utilized in the synthesis of various biologically active compounds, demonstrating the versatility of this compound in synthetic chemistry applications (Maurya, 2020).
Safety And Hazards
properties
IUPAC Name |
6,7-dichloro-5,8-dihydroxynaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAVXUQFBGHURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
CAS RN |
14918-69-5 | |
Record name | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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